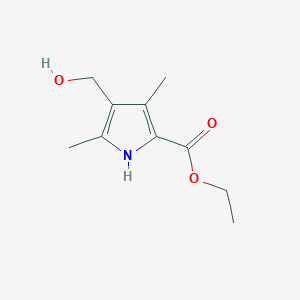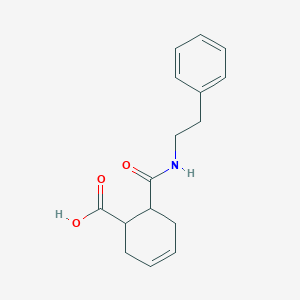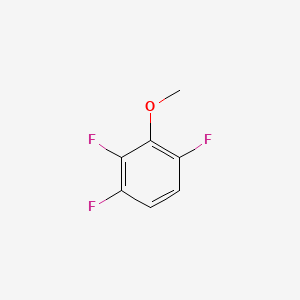
2,3,6-Trifluoroanisole
Vue d'ensemble
Description
2,3,6-Trifluoroanisole is an organic compound with the molecular formula C7H5F3O. It is a derivative of anisole, where three hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2, 3, and 6 positions. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,3,6-Trifluoroanisole can be synthesized through several methods. One common method involves the reaction of p-anisole with trifluoroformic acid. This process typically includes catalytic fluorination reactions and trifluoroformic acid esterification reactions .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale catalytic fluorination processes. These processes are optimized for high yield and purity, ensuring that the compound meets the required specifications for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: 2,3,6-Trifluoroanisole undergoes several types of chemical reactions, including:
Oxidation: It can react with oxidizing agents such as hydrogen peroxide to form trifluoroacetic acid.
Substitution: The trifluoromethyl group can participate in substitution reactions, often facilitated by radical intermediates.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide is a common reagent used in the oxidation of this compound.
Substitution: Radical initiators and catalysts are often used to facilitate substitution reactions involving the trifluoromethyl group.
Major Products Formed:
Oxidation: Trifluoroacetic acid is a major product formed from the oxidation of this compound.
Substitution: Various substituted derivatives can be formed depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
2,3,6-Trifluoroanisole has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 2,3,6-Trifluoroanisole involves its interaction with specific molecular targets and pathways. For example, in herbicidal applications, derivatives of this compound have been shown to inhibit the enzyme protoporphyrinogen oxidase (Nt PPO), leading to the disruption of chlorophyll synthesis and ultimately causing plant death . The trifluoromethyl group plays a crucial role in stabilizing interactions with the target enzyme, enhancing the compound’s efficacy.
Comparaison Avec Des Composés Similaires
- 2,3,5-Trifluoroanisole
- 2,4,6-Trifluoroanisole
- 2,3,5-Trifluoro-6-hydroxybenzoic acid
Comparison: 2,3,6-Trifluoroanisole is unique due to the specific positioning of the fluorine atoms, which can significantly influence its chemical reactivity and biological activity. For instance, the trifluoromethyl group in this compound provides distinct electronic properties that can enhance its performance in various applications compared to other trifluoroanisole derivatives .
Propriétés
IUPAC Name |
1,2,4-trifluoro-3-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3O/c1-11-7-5(9)3-2-4(8)6(7)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLDVKASVEXYFKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30380302 | |
| Record name | 2,3,6-Trifluoroanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30380302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4920-34-7 | |
| Record name | 2,3,6-Trifluoroanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30380302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2,3,6-trifluoroanisole interact with the platinum complex Pt(PCyp3)2? What is the significance of this interaction?
A1: The research paper demonstrates that this compound undergoes a process called oxidative addition with the platinum complex Pt(PCyp3)2, where Cyp represents the cyclopentyl group []. This reaction involves the cleavage of the carbon-oxygen (C-O) bond in the methoxy group (-OCH3) of this compound []. As a result, a methyl group (CH3) becomes attached to the platinum center, forming a platinum methyl derivative []. This finding is significant because it highlights the ability of this platinum complex to activate relatively unreactive C-O bonds, even in the presence of other potentially reactive groups like C-H and C-F bonds within the molecule [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


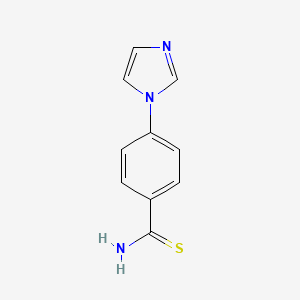
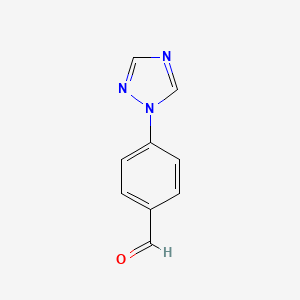
![[4-(4-Methylpiperazin-1-yl)phenyl]methanol](/img/structure/B1305954.png)

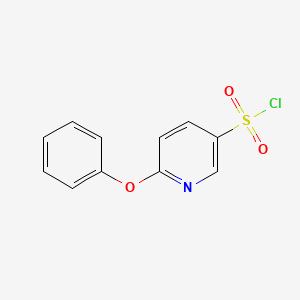
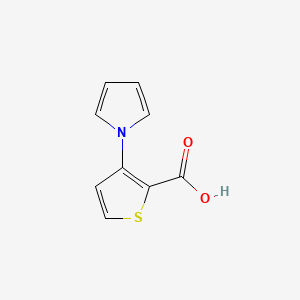

![1,3-dimethyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B1305963.png)
